molecular formula C14H21ClN4O2 B2709245 Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1601377-56-3

Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B2709245
CAS No.: 1601377-56-3
M. Wt: 312.8
InChI Key: WZBWPFKXNKAUFJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2 It is a member of the diazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with tert-butyl 1,4-diazepane-1-carboxylate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) at room temperature.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties compared to its six-membered piperidine and piperazine analogs. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-18(7-8-19)12-10-16-9-11(15)17-12/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBWPFKXNKAUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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